

# A Comparative Guide to p38 MAPK Inhibitors: LY3007113 vs. Ralimetinib (LY2228820)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3007113 |           |
| Cat. No.:            | B1194441  | Get Quote |

In the landscape of targeted cancer therapy, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a pivotal regulator of the tumor microenvironment, influencing cell survival, migration, and invasion.[1][2] This has led to the development of numerous inhibitors targeting this pathway, including **LY3007113** and Ralimetinib (LY2228820), both developed by Eli Lilly. This guide provides an objective comparison of these two investigational drugs based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding their similarities and key distinctions.

# **Mechanism of Action: A Tale of Two Targets?**

Both **LY3007113** and Ralimetinib were initially developed as potent, orally active, small-molecule inhibitors of p38 MAPK.[3][4][5][6] The p38 MAPK pathway, when activated by stressors such as inflammation, oncogenic stress, radiotherapy, and chemotherapy, plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6, which can promote tumor growth and survival.[3][7][8] By inhibiting p38 MAPK, these drugs aim to disrupt this signaling cascade, thereby reducing inflammation and potentially inducing tumor cell apoptosis.[4][5][6]

The primary downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Inhibition of p38 MAPK activity is often measured by a decrease in the phosphorylation of MK2.[3][9]



However, a recent paradigm-shifting discovery has revealed that the anticancer activity of Ralimetinib may be primarily driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent than against p38α.[1] This finding suggests that while Ralimetinib is a potent p38 MAPK inhibitor, its clinical efficacy in oncology may be attributable to this off-target effect. This complicates a direct comparison with **LY3007113**, for which such a dual mechanism has not been reported.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathways for **LY3007113** and Ralimetinib.

# **In Vitro Potency**

Quantitative data on the in vitro potency of Ralimetinib against p38 MAPK isoforms is available, highlighting its high potency. For **LY3007113**, specific IC50 values against p38 isoforms are not readily available in the public domain, which limits a direct potency comparison.



| Compound                   | Target                            | IC50                      | Assay Type                |
|----------------------------|-----------------------------------|---------------------------|---------------------------|
| Ralimetinib<br>(LY2228820) | ρ38α ΜΑΡΚ                         | 5.3 nM                    | Cell-free enzymatic assay |
| р38β МАРК                  | 3.2 nM                            | Cell-free enzymatic assay |                           |
| p38 MAPK                   | 7 nM                              | Cell-free assay           | -                         |
| EGFR                       | >30-fold less potent<br>than p38α | Not specified             | -                         |
| LY3007113                  | p38 MAPK isoforms                 | Not publicly available    | -                         |

Table 1: In Vitro Potency of Ralimetinib and LY3007113.[1][3]

# **Preclinical Efficacy**

Both compounds have demonstrated anti-tumor activity in various preclinical models.

Ralimetinib (LY2228820) has shown efficacy in a range of human cancer xenograft models, including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[8] In preclinical studies, Ralimetinib was shown to inhibit the phosphorylation of MK2 and reduce the secretion of cytokines like IL-6.[8]

**LY3007113** has also demonstrated preclinical activity. It inhibited the phosphorylation of MAPKAP-K2 in HeLa cells and in human glioblastoma (U87MG) tumors implanted in mice.[7] Furthermore, **LY3007113** showed anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[5][7]

A direct comparison of their preclinical efficacy is challenging as no head-to-head studies have been published.

#### **Clinical Trial Data**

Both **LY3007113** and Ralimetinib have undergone Phase I clinical evaluation in patients with advanced cancers.



#### LY3007113

A Phase I dose-escalation study of **LY3007113** administered orally every 12 hours (Q12H) in patients with advanced cancer established a maximum tolerated dose (MTD) of 30 mg Q12H. [7][10][11]

| Parameter                                  | Value                                                                                                                                                             |  |
|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Recommended Phase 2 Dose                   | 30 mg Q12H                                                                                                                                                        |  |
| Most Frequent Adverse Events (>10%)        | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue                                                                                         |  |
| Grade ≥ 3 Treatment-Related Adverse Events | Upper gastrointestinal hemorrhage, increased hepatic enzyme (at 40 mg Q12H)                                                                                       |  |
| Pharmacokinetics                           | Approximately dose-proportional increase in exposure; time-independent pharmacokinetics after repeated dosing. Mean tmax ~2 hours, geometric mean t1/2 ~10 hours. |  |
| Pharmacodynamics                           | Inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells was observed, but the biologically effective dose (BED) was not achieved.                         |  |
| Clinical Activity                          | Best overall response was stable disease in 3 out of 27 patients in the dose-confirmation part of the study.                                                      |  |

Table 2: Summary of Phase I Clinical Trial Data for LY3007113.[7][10][11]

Further clinical development of **LY3007113** was not planned as toxicity precluded achieving a biologically effective dose.[7][10]





Click to download full resolution via product page

Figure 2: Workflow of the Phase I clinical trial for LY3007113.

# Ralimetinib (LY2228820)

Ralimetinib also underwent a Phase I dose-escalation study in patients with advanced cancer, both as a single agent and in combination with tamoxifen.[8][12]



| Parameter                    | Value                                                                                                                                       |  |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--|
| Recommended Phase 2 Dose     | 300 mg Q12H (monotherapy or with tamoxifen)                                                                                                 |  |
| Most Frequent Adverse Events | Rash, fatigue, nausea, constipation, pruritus, vomiting                                                                                     |  |
| Pharmacokinetics             | Plasma exposure (Cmax and AUC) increased in a dose-dependent manner.                                                                        |  |
| Pharmacodynamics             | After a single dose, inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.                         |  |
| Clinical Activity            | No complete or partial responses were observed. 19 out of 89 patients (21.3%) achieved stable disease with a median duration of 3.7 months. |  |

Table 3: Summary of Phase I Clinical Trial Data for Ralimetinib.[8][12]

A Phase I/II trial of Ralimetinib in combination with radiotherapy and temozolomide for newly diagnosed glioblastoma has also been conducted.[13]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies are extensive. Below is a summary of the key methodologies cited.

## p38 MAPK Inhibition Assay (Ralimetinib)

The in vitro inhibition of p38 $\alpha$  by Ralimetinib was determined using recombinant human p38 $\alpha$  in a standard filter binding protocol with ATP[ $\gamma$ -33P] and an EGFR 21-mer peptide as substrates.

### **Cellular Phosphorylation Assay (Both Compounds)**

To assess the intracellular activity of the inhibitors, the phosphorylation of downstream targets was measured. For Ralimetinib, the level of phospho-MAPKAP-K2 (pMK2) in RAW 264.7 cells



was determined after stimulation with anisomycin.[14] For **LY3007113**, a similar approach was used in HeLa cells and in peripheral blood mononuclear cells from patients in the clinical trial. [7]

### In Vivo Xenograft Studies

For both compounds, preclinical efficacy was evaluated in xenograft models. This typically involves the subcutaneous implantation of human tumor cells into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug or a vehicle control, and tumor growth is monitored over time.[7][8][15]



Click to download full resolution via product page

**Figure 3:** Generalized workflow for in vivo xenograft studies.



**Summary of Key Differences** 

| Feature                     | LY3007113                                                  | Ralimetinib (LY2228820)               |
|-----------------------------|------------------------------------------------------------|---------------------------------------|
| Primary Target(s)           | р38 МАРК                                                   | p38 MAPK, EGFR                        |
| In Vitro Potency (p38α)     | Not publicly available                                     | 5.3 nM                                |
| Recommended Phase 2 Dose    | 30 mg Q12H                                                 | 300 mg Q12H                           |
| Clinical Development Status | Further development not planned                            | Phase II completed for ovarian cancer |
| Key Limitation in Phase I   | Toxicity precluded achieving a biologically effective dose | Lack of objective responses (CR/PR)   |

Table 4: Key Differences between **LY3007113** and Ralimetinib.

#### Conclusion

Both **LY3007113** and Ralimetinib are potent inhibitors of the p38 MAPK pathway that have been evaluated in early-phase clinical trials for cancer. While they share a common initial target, the clinical development trajectories and, potentially, their primary mechanisms of anticancer action, appear to diverge. The clinical development of **LY3007113** was halted due to a narrow therapeutic window, where toxicities prevented reaching a dose that could provide a sustained biological effect. In contrast, Ralimetinib progressed further into clinical trials, but its efficacy in oncology may be linked to off-target EGFR inhibition.

For researchers and drug developers, this comparison underscores the complexities of targeting the p38 MAPK pathway in cancer. The experience with these two agents highlights the importance of understanding the complete selectivity profile of a kinase inhibitor and the challenges of achieving a therapeutic index that allows for effective target engagement in a clinical setting. The unexpected finding with Ralimetinib also emphasizes the value of deep mechanistic studies to elucidate the true drivers of a drug's efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LY3007113 | Benchchem [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KINOMEscan data HMS LINCS Project [lincs.hms.harvard.edu]
- 10. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to p38 MAPK Inhibitors: LY3007113 vs. Ralimetinib (LY2228820)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194441#ly3007113-vs-ralimetinib-ly2228820]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com